molecular formula C13H19NO3 B1464300 2-Methoxy-4-[(oxan-4-yl)methoxy]aniline CAS No. 1275782-36-9

2-Methoxy-4-[(oxan-4-yl)methoxy]aniline

Cat. No.: B1464300
CAS No.: 1275782-36-9
M. Wt: 237.29 g/mol
InChI Key: NPCJEEXIUPNKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[(oxan-4-yl)methoxy]aniline is an organic compound that features a methoxy group, an oxan-4-yl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(oxan-4-yl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with oxan-4-yl methanol in the presence of a suitable catalyst. The reaction typically requires mild conditions and can be carried out at room temperature. The use of a base such as potassium carbonate can facilitate the reaction by deprotonating the hydroxyl group of oxan-4-yl methanol, making it more nucleophilic.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(oxan-4-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Methoxy-4-[(oxan-4-yl)methoxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(oxan-4-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxy and oxan-4-yl groups can enhance the compound’s binding affinity and specificity towards these targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the oxan-4-yl group, making it less versatile in certain applications.

    4-Methoxyaniline: Similar structure but with different substitution patterns, leading to different reactivity and properties.

    Oxan-4-yl methanol: Contains the oxan-4-yl group but lacks the aniline moiety, limiting its use in certain reactions.

Uniqueness

2-Methoxy-4-[(oxan-4-yl)methoxy]aniline is unique due to the presence of both the methoxy and oxan-4-yl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methoxy-4-(oxan-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-13-8-11(2-3-12(13)14)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCJEEXIUPNKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-[(oxan-4-yl)methoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.